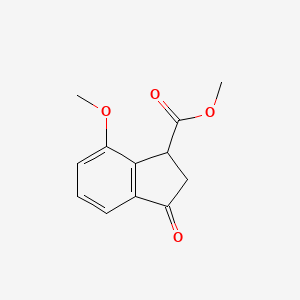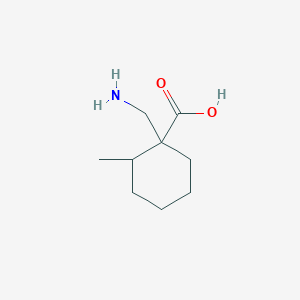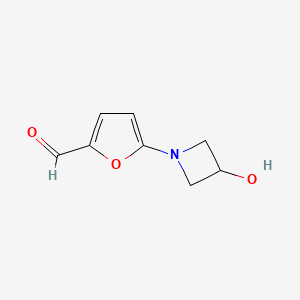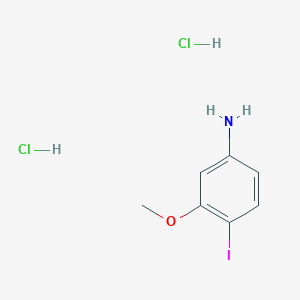![molecular formula C12H19NO B13190105 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C₁₂H₁₉NO It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation of the resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane . The reaction conditions for these steps often include the use of dimethylsulfonium methylide under the Corey-Chaykovsky reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the fragrance industry, the compound is used as a precursor for the synthesis of fragrance ingredients. Its derivatives are valuable for their unique scent profiles .
Mecanismo De Acción
The mechanism of action of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and nitrile group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the nitrile group.
2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A derivative formed from the ring-opening reaction of the spirocyclic compound.
Uniqueness: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the spirocyclic ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-10(2)6-11(3,4)8-12(7-10)9(5-13)14-12/h9H,6-8H2,1-4H3 |
Clave InChI |
VIJHRHCAVIUJBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2(C1)C(O2)C#N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)

![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)






![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)

